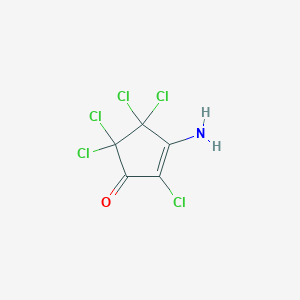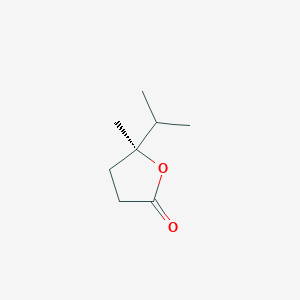
4-Cyano-1-dodecylpyridin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyano-1-dodecylpyridin-1-ium bromide is a quaternary ammonium compound with the molecular formula C18H29BrN2. This compound is part of the pyridinium salts family, known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of a cyano group and a long dodecyl chain in its structure imparts unique properties to this compound, making it valuable for specific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-1-dodecylpyridin-1-ium bromide typically involves the quaternization of 4-cyanopyridine with 1-bromododecane. The reaction is carried out in a suitable solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction mixture is heated for several hours to ensure complete conversion. The product is then isolated by filtration and purified through recrystallization from methanol or ethanol .
Industrial Production Methods
On an industrial scale, the synthesis of this compound follows a similar route but with optimized conditions for large-scale production. Continuous flow reactors and automated systems are often employed to enhance efficiency and yield. The use of high-purity starting materials and solvents ensures the production of high-quality compounds suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyano-1-dodecylpyridin-1-ium bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromide ion in the compound can be substituted with other nucleophiles, such as chloride or iodide, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents. These reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Major Products Formed
Oxidation: Oxidation products may include carboxylic acids, aldehydes, or ketones, depending on the reaction conditions.
Reduction: Reduced derivatives of the compound, such as primary or secondary amines, are typically formed.
Substitution: Substituted pyridinium salts, such as 4-cyano-1-dodecylpyridin-1-ium chloride or iodide, are the major products.
Wissenschaftliche Forschungsanwendungen
4-Cyano-1-dodecylpyridin-1-ium bromide has a wide range of scientific research applications, including:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound exhibits antimicrobial properties and is used in the formulation of disinfectants and antiseptics.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Wirkmechanismus
The mechanism of action of 4-Cyano-1-dodecylpyridin-1-ium bromide involves its interaction with biological membranes and proteins. The long dodecyl chain allows the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. The cyano group may also interact with specific molecular targets, modulating their activity and contributing to the compound’s antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Dodecylpyridin-1-ium bromide: Lacks the cyano group, resulting in different chemical and biological properties.
4-Cyano-1-methylpyridin-1-ium bromide: Contains a shorter alkyl chain, affecting its solubility and interaction with biological membranes.
1-Tetradecylpyridin-1-ium bromide: Has a longer alkyl chain, which may enhance its surfactant properties but alter its biological activity.
Uniqueness
4-Cyano-1-dodecylpyridin-1-ium bromide is unique due to the presence of both the cyano group and the dodecyl chain. This combination imparts specific properties, such as enhanced antimicrobial activity and the ability to act as a phase transfer catalyst. The compound’s structure allows it to interact with a wide range of molecular targets, making it versatile for various applications .
Eigenschaften
CAS-Nummer |
59435-94-8 |
|---|---|
Molekularformel |
C18H29BrN2 |
Molekulargewicht |
353.3 g/mol |
IUPAC-Name |
1-dodecylpyridin-1-ium-4-carbonitrile;bromide |
InChI |
InChI=1S/C18H29N2.BrH/c1-2-3-4-5-6-7-8-9-10-11-14-20-15-12-18(17-19)13-16-20;/h12-13,15-16H,2-11,14H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
UNDSVCXCIGINBU-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCC[N+]1=CC=C(C=C1)C#N.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Methoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14595736.png)
![5-[Diazenyl(phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14595737.png)
![1-[(E)-tert-Butyldiazenyl]-2-({2-[(E)-tert-butyldiazenyl]propan-2-yl}sulfanyl)-3-methylbutyl carbonate](/img/structure/B14595748.png)
![6,6'-[Ethane-1,2-diylbis(azanediyleth-1-yl-1-ylidene)]bis(4-methylcyclohexa-2,4-dien-1-one)](/img/structure/B14595759.png)



![4a-Methyl-3,4,4a,6-tetrahydrocyclopenta[b]pyran-2,5-dione](/img/structure/B14595773.png)

![1H-Indole, 1-[5-(2-chlorophenyl)-1,3-dioxo-4-pentynyl]-](/img/structure/B14595784.png)

![[(1-Nitroheptyl)sulfanyl]benzene](/img/structure/B14595800.png)
![4-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]morpholine](/img/structure/B14595813.png)
